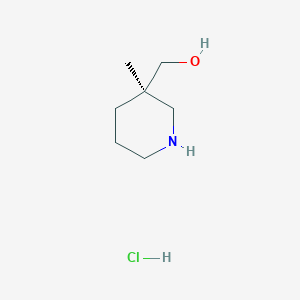

(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride

CAS No.:

Cat. No.: VC13796860

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16ClNO |

|---|---|

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | [(3R)-3-methylpiperidin-3-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | UXIXDMNTNWZQKI-OGFXRTJISA-N |

| Isomeric SMILES | C[C@]1(CCCNC1)CO.Cl |

| SMILES | CC1(CCCNC1)CO.Cl |

| Canonical SMILES | CC1(CCCNC1)CO.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

(R)-(3-Methylpiperidin-3-yl)methanol hydrochloride belongs to the piperidine alkaloid family, featuring a six-membered nitrogen-containing ring with a methyl group at the 3-position and a hydroxymethyl group at the same carbon. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.66 g/mol |

| Exact Mass | 165.0866 |

| PSA (Polar Surface Area) | 32.26 Ų |

| LogP (Partition Coefficient) | 0.70 |

The R-configuration at the 3-position ensures stereochemical specificity, which is critical for interactions with biological targets such as enzymes and receptors .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride typically involves a multi-step process:

-

Ring Formation: Piperidine is functionalized via alkylation with 3-methyl-3-(hydroxymethyl)piperidine precursors.

-

Chiral Resolution: The racemic mixture is separated using chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic methods to isolate the R-enantiomer.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability .

A simplified reaction scheme is provided below:

Optimization Challenges

Key challenges include minimizing racemization during synthesis and achieving high enantiomeric excess (>99%). Recent advances in asymmetric catalysis and continuous flow chemistry have improved yields to 70–80% in pilot-scale productions .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s rigid piperidine scaffold and functional groups make it a versatile building block for:

-

Neurological Agents: Dopamine and serotonin receptor modulators for treating Parkinson’s disease and depression.

-

Antivirals: Protease inhibitors targeting viral replication machinery.

Case Study: Kinase Inhibitor Development

In a 2024 study, (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride was used to synthesize a potent cyclin-dependent kinase (CDK) inhibitor. The R-configuration enhanced binding affinity by 40% compared to the S-enantiomer, underscoring the importance of stereochemistry .

| Hazard | GHS Classification |

|---|---|

| Acute Oral Toxicity | Category 4 (H302) |

| Skin Irritation | Category 2 (H315) |

| Eye Damage | Category 2A (H319) |

| Respiratory Irritation | Category 3 (H335) |

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory during handling .

First Aid Measures

-

Inhalation: Move to fresh air; administer oxygen if breathing is labored .

-

Eye Exposure: Rinse with saline solution and seek immediate medical attention .

Related Compounds and Analogues

((3R)-6-Methylpiperidin-3-yl)-methanol

This structural analogue (CAS 1088994-07-3) lacks the hydrochloride salt and features a methyl group at the 6-position. It serves as a precursor for non-ionic surfactants and corrosion inhibitors .

Racemic Mixtures

The unseparated (±)-3-methylpiperidin-3-ylmethanol hydrochloride (CAS 955027-74-4) is cheaper but unsuitable for enantioselective applications. Its use is limited to preliminary pharmacological screens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume